Cas no 1909288-39-6 (rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine)

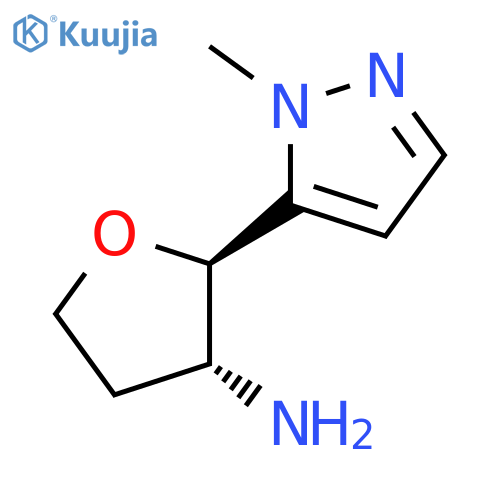

1909288-39-6 structure

商品名:rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine

CAS番号:1909288-39-6

MF:C8H13N3O

メガワット:167.208321332932

MDL:MFCD28968149

CID:5246352

PubChem ID:122163536

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Furanamine, tetrahydro-2-(1-methyl-1H-pyrazol-5-yl)-, (2R,3R)-

- rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine

-

- MDL: MFCD28968149

- インチ: 1S/C8H13N3O/c1-11-7(2-4-10-11)8-6(9)3-5-12-8/h2,4,6,8H,3,5,9H2,1H3/t6-,8-/m1/s1

- InChIKey: SZODTXFPWVBAML-HTRCEHHLSA-N

- ほほえんだ: O1CC[C@@H](N)[C@@H]1C1N(C)N=CC=1

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 312.4±42.0 °C at 760 mmHg

- フラッシュポイント: 119.9±19.8 °C

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263317-0.5g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 0.5g |

$713.0 | 2024-06-18 | |

| Enamine | EN300-263317-0.25g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 0.25g |

$683.0 | 2024-06-18 | |

| Enamine | EN300-263317-5.0g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 5.0g |

$2152.0 | 2024-06-18 | |

| Enamine | EN300-263317-1g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 1g |

$743.0 | 2023-09-14 | ||

| Enamine | EN300-263317-0.1g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 0.1g |

$653.0 | 2024-06-18 | |

| Enamine | EN300-263317-1.0g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 1.0g |

$743.0 | 2024-06-18 | |

| Enamine | EN300-263317-2.5g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 2.5g |

$1454.0 | 2024-06-18 | |

| Enamine | EN300-263317-10g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 10g |

$3191.0 | 2023-09-14 | ||

| Enamine | EN300-263317-10.0g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 10.0g |

$3191.0 | 2024-06-18 | |

| Enamine | EN300-263317-0.05g |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine |

1909288-39-6 | 95% | 0.05g |

$624.0 | 2024-06-18 |

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

1909288-39-6 (rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量